

synthesis of the C1-C17 and C18-C29 fragments of Amphidinolide F

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Synthesis of Amphidinolide F Fragments: C1-C17 and C18-C29

Application Notes & Protocols for Researchers in Synthetic Chemistry and Drug Development

This document provides detailed application notes and experimental protocols for the synthesis of the C1-C17 and C18-C29 fragments of **Amphidinolide F**, a complex marine macrolide with significant cytotoxic activity.[1][2] The synthesis of this natural product has been a formidable challenge, attracting the attention of numerous research groups.[1][3][4][5] This guide consolidates and presents key synthetic strategies and methodologies from leading research, offering a valuable resource for researchers in organic synthesis and medicinal chemistry.

Introduction to Synthetic Strategies

The total synthesis of **Amphidinolide F** has been accomplished through various convergent strategies, primarily involving the synthesis of key fragments that are later coupled to form the macrolactone. The C1-C17 and C18-C29 fragments represent significant portions of the molecule, each containing multiple stereocenters and complex functionalities, including the characteristic trans-disposed tetrahydrofuran (THF) rings.[1][2]

Several research groups have reported successful syntheses of these fragments, employing different key reactions and synthetic disconnections. Notable approaches include those developed by the research groups of Carter, Fürstner, Ferrié, and Clark.



- Carter's Approach: Utilized a common intermediate to access both the C1-C8 and C18-C25 fragments, highlighting a silver-catalyzed dihydrofuran formation and a sulfone alkylation/oxidative desulfurization sequence for fragment coupling.[1][2]
- Fürstner's Approach: Featured a late-stage ring-closing alkyne metathesis (RCAM) to form the macrocycle, with the fragments assembled using reactions such as a proline-mediated aldol reaction and a Stille coupling.[6][7]
- Ferrié's Approach: Employed a diastereoselective C-glycosylation to construct the transtetrahydrofuran rings and a sulfone condensation/desulfonylation sequence for fragment coupling.[8][9][10]
- Clark's Approach: Developed a convergent synthesis involving the coupling of three fragments (C1-C9, C10-C17, and C18-C29) and featured a stereoselective construction of the tetrahydrofuran ring via an oxonium ylide rearrangement.[3][11]

These diverse strategies offer a range of options for synthetic chemists, with the choice of route depending on factors such as desired efficiency, stereocontrol, and available starting materials.

Data Presentation: Comparison of Key Synthetic Steps

The following tables summarize quantitative data for key transformations in the synthesis of the C1-C17 and C18-C29 fragments from various reported routes, allowing for a direct comparison of their efficiencies.

Table 1: Synthesis of the C1-C9 Fragment (Precursor to C1-C17)



Step	Research Group	Starting Material	Key Reagents and Condition s	Product	Yield (%)	Diastereo meric Ratio (d.r.)
Oxonium Ylide Rearrange ment for THF formation	Clark	Allyl ether	Rhodium carbenoid from 1-sulfonyl-1,2,3-triazole	trans-2,5- disubstitute d dihydrofura none	82	>20:1
Vinylogous Mukaiyama Aldol Reaction and C- glycosylati on	Ferrié	Chiral aldehyde and silyloxyfura n	TiCl4, then N- acetyloxaz olidinethion e	C1-C9 vinyl stannane	16 (10 steps)	-
Silver- catalyzed Dihydrofur an Formation	Carter	Enyne	AgBF4	Dihydrofur an	75	>20:1

Table 2: Synthesis of the C10-C17 Fragment



Step	Research Group	Starting Material	Key Reagents and Condition s	Product	Yield (%)	Diastereo meric Ratio (d.r.)
Diastereos elective Aldol Reaction	Clark	Methyl ketone and aldehyde	Dicyclohex ylboron chloride, triethylamin e	β- hydroxyket one	81	>20:1
Marshall Propargylat ion	Fürstner	Aldehyde	Allenylzinc reagent	Homoprop argylic alcohol	90	90:10
Chelate- controlled [3+2]- annulation	Roush	Allylsilane and ethyl glyoxylate	-	Tetrahydrof uran	-	-

Table 3: Synthesis of the C18-C29 Fragment



Step	Research Group	Starting Material	Key Reagents and Condition s	Product	Yield (%)	Diastereo meric Ratio (d.r.)
Intramolec ular Nucleophili c Epoxide Opening	Clark	Hydroxy epoxide	Acid- promoted	trans- tetrahydrof uran	-	-
lodocyclisa tion for THF formation	Armstrong	Dienoate	I2, NaHCO3	trans- tetrahydrof uran	-	-
Diastereos elective C- glycosylati on	Ferrié	Lactol derivative	Titanium enolate of N- acetyloxaz olidinethion e	trans- tetrahydrof uran	-	-
Cross Metathesis and Pd(0)- catalyzed Cyclization for THF formation	Spilling	Alkenol	Grubbs catalyst, then Pd(PPh3)4	Tetrahydrof uranyl-β- ketophosp honate	-	-

Experimental Protocols

The following are detailed protocols for key reactions in the synthesis of the **Amphidinolide F** fragments, adapted from the literature.

Protocol 1: Silver-Catalyzed Dihydrofuran Formation (Carter's Synthesis of a C1-C8/C18-C25 Precursor)



This protocol describes the formation of the dihydrofuran ring system, a key structural motif in **Amphidinolide F**.

Materials:

- Enyne precursor
- Silver tetrafluoroborate (AgBF4)
- Dichloromethane (DCM), anhydrous
- Argon atmosphere
- Standard glassware for anhydrous reactions

Procedure:

- Dissolve the enyne precursor (1.0 eq) in anhydrous DCM under an argon atmosphere.
- Add silver tetrafluoroborate (0.1 eq) to the solution at room temperature.
- Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
- Extract the aqueous layer with DCM (3 x volumes).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired dihydrofuran.

Protocol 2: Diastereoselective Aldol Reaction (Clark's Synthesis of the C10-C17 Fragment)

This protocol details a highly diastereoselective aldol reaction to construct the C14-C15 bond with excellent stereocontrol.[3]



Materials:

- Methyl ketone precursor (1.0 eq)
- Aldehyde precursor (1.2 eq)
- Dicyclohexylboron chloride (1.2 eq)
- Triethylamine (1.5 eq)
- Diethyl ether, anhydrous
- Methanol
- Hydrogen peroxide (30% aqueous solution)
- Saturated aqueous sodium bicarbonate solution
- Argon atmosphere

Procedure:

- To a solution of the methyl ketone precursor in anhydrous diethyl ether at 0 °C under an argon atmosphere, add triethylamine followed by dicyclohexylboron chloride.
- Stir the mixture at 0 °C for 1 hour.
- Cool the reaction mixture to -78 °C and add the aldehyde precursor dropwise.
- Stir the reaction at -78 °C for 1 hour, then warm to 0 °C and stir for an additional hour.
- Quench the reaction by the sequential addition of methanol, saturated aqueous sodium bicarbonate solution, and 30% hydrogen peroxide, ensuring the temperature is maintained below 20 °C.
- Stir the mixture vigorously for 1 hour at room temperature.
- Separate the layers and extract the aqueous layer with diethyl ether (3 x volumes).



- Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine,
 then dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the residue by flash chromatography on silica gel to yield the β-hydroxyketone.[3]

Protocol 3: Stille Cross-Coupling for C1-C17 Fragment Assembly (Clark's Synthesis)

This protocol describes the coupling of the C1-C9 and C10-C17 fragments via a modified Stille reaction.[3]

Materials:

- C1-C9 vinyl stannane (1.0 eq)
- C10-C17 alkenyl iodide (1.2 eq)
- Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.05 eq)
- Triphenylarsine (AsPh3) (0.2 eq)
- Copper(I) iodide (CuI) (0.1 eq)
- N,N-Dimethylformamide (DMF), anhydrous
- Argon atmosphere

Procedure:

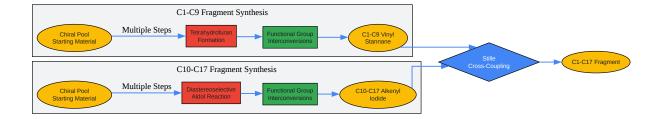
- In a flame-dried flask under an argon atmosphere, dissolve the C1-C9 vinyl stannane, C10-C17 alkenyl iodide, Pd2(dba)3, AsPh3, and Cul in anhydrous DMF.
- Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
- Upon completion, dilute the reaction with diethyl ether and filter through a pad of Celite.
- · Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.



 Purify the crude product by flash column chromatography on silica gel to obtain the C1-C17 coupled fragment.[3]

Mandatory Visualizations

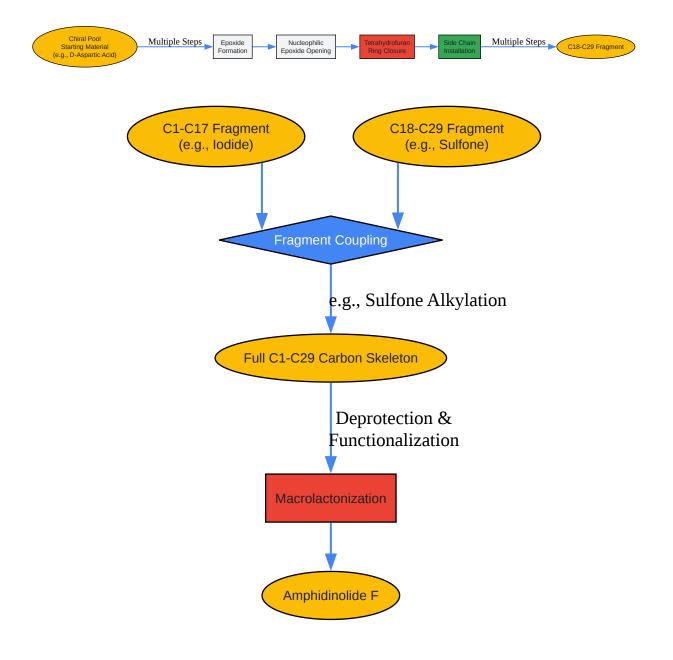
The following diagrams illustrate the key synthetic workflows for the construction of the **Amphidinolide F** fragments.



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Caption: Synthetic workflow for the C1-C17 fragment of **Amphidinolide F**.





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Methodological & Application





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